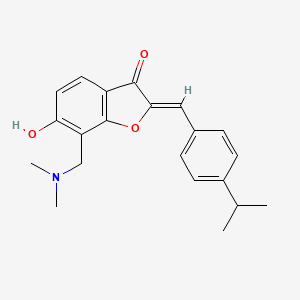

(Z)-7-((dimethylamino)methyl)-6-hydroxy-2-(4-isopropylbenzylidene)benzofuran-3(2H)-one

Description

(Z)-7-((dimethylamino)methyl)-6-hydroxy-2-(4-isopropylbenzylidene)benzofuran-3(2H)-one is a synthetic benzofuranone derivative characterized by a benzylidene substituent at the C2 position and a dimethylamino-methyl group at the C7 position of the benzofuranone core. The Z-configuration of the benzylidene moiety (a conjugated double bond between C2 and the aromatic ring) is critical for its stereochemical and electronic properties. The 6-hydroxy group contributes to hydrogen-bonding interactions, while the dimethylamino-methyl side chain at C7 introduces basicity, which may improve solubility in physiological environments .

Properties

IUPAC Name |

(2Z)-7-[(dimethylamino)methyl]-6-hydroxy-2-[(4-propan-2-ylphenyl)methylidene]-1-benzofuran-3-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H23NO3/c1-13(2)15-7-5-14(6-8-15)11-19-20(24)16-9-10-18(23)17(12-22(3)4)21(16)25-19/h5-11,13,23H,12H2,1-4H3/b19-11- | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZQXOMSIWUUQWDQ-ODLFYWEKSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C1=CC=C(C=C1)C=C2C(=O)C3=C(O2)C(=C(C=C3)O)CN(C)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)C1=CC=C(C=C1)/C=C\2/C(=O)C3=C(O2)C(=C(C=C3)O)CN(C)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H23NO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

337.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

The compound (Z)-7-((dimethylamino)methyl)-6-hydroxy-2-(4-isopropylbenzylidene)benzofuran-3(2H)-one, a derivative of benzofuran, has garnered attention due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and therapeutic applications based on recent research findings.

Chemical Structure and Properties

The compound belongs to the benzofuran family, which is known for a variety of biological activities. The presence of the dimethylamino group and the isopropylbenzylidene moiety enhances its lipophilicity and may influence its biological interactions.

1. Antioxidant Activity

Benzofuran derivatives are recognized for their antioxidant properties. Studies have indicated that compounds with similar structures can scavenge free radicals and inhibit lipid peroxidation. This activity is crucial for protecting cells from oxidative stress, which is linked to various diseases, including cancer and neurodegenerative disorders .

2. Anti-inflammatory Effects

Research has shown that benzofuran derivatives can modulate inflammatory responses by inhibiting pro-inflammatory cytokines such as TNF-α, IL-1β, and IL-8. For instance, related compounds have demonstrated significant suppression of NF-κB signaling pathways, which are pivotal in regulating inflammation . The inhibition of these pathways suggests that this compound may also possess anti-inflammatory properties.

3. Anticancer Activity

Recent studies have evaluated the cytotoxic effects of benzofuran derivatives against various cancer cell lines. For example, compounds similar to this compound have shown the ability to induce apoptosis in cancer cells through the generation of reactive oxygen species (ROS) and the activation of caspases . The structure-activity relationship indicates that modifications in the benzofuran scaffold can enhance anticancer efficacy.

The biological activity of this compound can be attributed to several mechanisms:

- Inhibition of NF-κB Pathway : Similar compounds have been shown to inhibit the nuclear translocation of p65, a component of NF-κB, thereby reducing the transcription of pro-inflammatory cytokines .

- Induction of Apoptosis : The compound may induce apoptosis through mitochondrial pathways by increasing ROS levels, leading to cytochrome c release and subsequent caspase activation .

Case Studies

- Cytotoxicity in Cancer Cell Lines : A study evaluated the cytotoxic effects of benzofuran derivatives on K562 leukemia cells. It was found that specific modifications led to increased apoptosis rates and reduced cell viability .

- Anti-inflammatory Studies : Research demonstrated that certain benzofuran derivatives could significantly lower levels of inflammatory markers in LPS-stimulated macrophages, indicating potential therapeutic applications in chronic inflammatory diseases .

Data Tables

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

The compound belongs to a broader class of 2-benzylidenebenzofuran-3(2H)-ones, which are studied for their structural versatility and bioactivity. Below is a comparative analysis with key analogues:

Key Findings:

Substituent Impact on Bioactivity :

- The 4-isopropyl group in the target compound confers greater lipophilicity compared to the 2-fluoro analogue , which may enhance cellular uptake but reduce aqueous solubility.

- The 2-fluorobenzylidene analogue’s electronegative substituent could improve binding to electron-rich targets (e.g., enzymes or DNA) but introduces steric challenges .

Organoselenium compounds like p-XSC operate through redox-mediated apoptosis, a mechanism distinct from benzofuranones, which are less studied for direct pro-apoptotic effects.

Solubility and Pharmacokinetics: The dimethylamino-methyl group in the target and its 2-fluoro analogue improves solubility relative to non-aminated derivatives. However, the 4-isopropyl group may counterbalance this by increasing logP .

Q & A

Q. How can the synthesis of (Z)-7-((dimethylamino)methyl)-6-hydroxy-2-(4-isopropylbenzylidene)benzofuran-3(2H)-one be optimized for high yield and purity?

Methodological Answer: The synthesis typically involves a multi-step process, including condensation of a benzofuran precursor with 4-isopropylbenzaldehyde under basic conditions (e.g., NaOH/K₂CO₃ in ethanol/methanol). Key optimizations include:

- Reagent selection : Use of polar aprotic solvents like N,N-dimethylformamide (DMF) to enhance reactivity .

- Temperature control : Reflux conditions (70–80°C) to drive the benzylidene condensation to completion .

- Purification : Recrystallization or column chromatography (silica gel, ethyl acetate/hexane gradients) to isolate the Z-isomer and remove unreacted starting materials .

Q. What analytical techniques are critical for confirming the structural integrity of this compound?

Methodological Answer:

- Spectroscopy :

- ¹H/¹³C NMR : Assign peaks for the benzylidene proton (δ 7.5–8.0 ppm), hydroxyl group (δ 9–10 ppm), and dimethylamino methyl groups (δ 2.2–2.5 ppm) .

- IR : Confirm hydroxyl (3200–3500 cm⁻¹) and carbonyl (1700–1750 cm⁻¹) stretches .

- Mass spectrometry (HRMS) : Verify molecular ion [M+H]⁺ and fragmentation patterns .

- HPLC : Assess purity (>95%) using a C18 column and UV detection .

Q. Which in vitro assays are suitable for preliminary evaluation of biological activity?

Methodological Answer:

- Antimicrobial activity : Broth microdilution assays (MIC determination) against Gram-positive/negative bacteria and fungi .

- Anticancer potential : MTT assays on cancer cell lines (e.g., HeLa, MCF-7) with IC₅₀ calculations .

- Antioxidant screening : DPPH radical scavenging assays to quantify free radical inhibition .

Advanced Research Questions

Q. How can the reaction mechanism of benzylidene condensation be elucidated?

Methodological Answer:

- Kinetic studies : Monitor reaction progress via TLC/NMR to identify intermediates and rate-determining steps .

- Computational modeling : Density Functional Theory (DFT) calculations to simulate transition states and activation energies .

- Isotopic labeling : Use deuterated aldehydes to track proton transfer steps .

Q. What strategies can enhance bioactivity through structure-activity relationship (SAR) studies?

Methodological Answer:

- Substituent variation : Replace the 4-isopropyl group with electron-withdrawing (e.g., Br) or donating (e.g., OCH₃) groups to modulate electronic effects .

- Derivatization : Esterify the hydroxyl group or alkylate the dimethylamino moiety to improve lipophilicity or target affinity .

- In vitro testing : Compare IC₅₀ values across derivatives to identify critical functional groups .

Q. How can contradictory bioactivity data in literature be resolved?

Methodological Answer:

- Standardized protocols : Replicate assays under identical conditions (e.g., cell line passage number, serum concentration) .

- Purity verification : Re-test compounds with HPLC and elemental analysis to rule out impurity-driven effects .

- Meta-analysis : Compare data across studies using statistical tools (e.g., ANOVA) to identify outliers .

Q. Which computational approaches predict binding interactions with biological targets?

Methodological Answer:

- Molecular docking : Use AutoDock Vina or Schrödinger to model interactions with enzymes (e.g., kinases, oxidoreductases) .

- Molecular dynamics (MD) : Simulate ligand-protein stability over 100+ ns to assess binding mode persistence .

- Pharmacophore mapping : Identify essential motifs (e.g., benzylidene, hydroxyl) for target engagement .

Q. How can metabolic stability and degradation pathways be evaluated?

Methodological Answer:

- Liver microsome assays : Incubate with CYP450 enzymes (e.g., human liver microsomes) and monitor degradation via LC-MS .

- Reactive metabolite detection : Use glutathione trapping assays to identify electrophilic intermediates .

- Half-life (t½) determination : Calculate in vitro t½ in simulated gastric/intestinal fluids .

Data Analysis and Experimental Design

Q. How should complex NMR spectra be interpreted for isomers or impurities?

Methodological Answer:

- 2D NMR (COSY, HSQC) : Resolve overlapping signals by correlating ¹H-¹H and ¹H-¹³C couplings .

- NOESY : Confirm Z-configuration via nuclear Overhauser effects between benzylidene and benzofuran protons .

- Spiking experiments : Add authentic standards to identify impurity peaks .

Q. What role does X-ray diffraction (XRD) play in structural confirmation?

Methodological Answer:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.